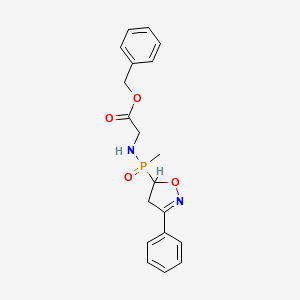
N-(3-Phenyl-2-isoxazolin-5-yl(P-methyl)phosphinoyl)glycine benzyl ester
Cat. No. B8598457
Key on ui cas rn:
125674-73-9
M. Wt: 372.4 g/mol
InChI Key: UVWUIWIHUXVNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05006515
Procedure details


1.1 g (5 mmol) of 3-phenyl-2-isoxazolin-5-yl(P-methyl)phosphinic acid are dissolved in 20 ml of pyridine and, while cooling in ice, 1.5 g (7 mmol) of mesitylsulfonyl chloride and 0.5 g (7 mmol) of tetrazole are added, and the mixture is then stirred at room temperature for 30 minutes. 1.7 g (5 mmol) of glycine benzyl ester toluenesulfonate are added, and stirring at room temperature is continued with the course of the reaction being followed by thin-layer chromatography. After the reaction is complete, water and half-concentrated potassium bisulfate solution are added to pH 2, the mixture is extracted three times with dichloromethane, and the organic phase is washed with water, dried and concentrated. The pure product is obtained with a melting point of 132° to 135° C. by chromatography on silica gel with dichloromethane/methanol mixtures as mobile phases.
Quantity
1.1 g
Type
reactant
Reaction Step One




Name
glycine benzyl ester toluenesulfonate
Quantity
1.7 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH2:11][CH:10]([P:12]([CH3:15])(=[O:14])O)[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=C(C)C=C(C)C=1S(Cl)(=O)=O.N1C=NN=N1.C1(C)C(S(O)(=O)=O)=CC=CC=1.[CH2:45]([O:52][C:53](=[O:56])[CH2:54][NH2:55])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.S(=O)(=O)(O)[O-].[K+]>N1C=CC=CC=1.O>[CH2:45]([O:52][C:53](=[O:56])[CH2:54][NH:55][P:12]([CH:10]1[O:9][N:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:11]1)([CH3:15])=[O:14])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(C1)P(O)(=O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=NN=C1
|
Step Three
|
Name
|
glycine benzyl ester toluenesulfonate
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C.C(C1=CC=CC=C1)OC(CN)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is then stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted three times with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure product is obtained with a melting point of 132° to 135° C. by chromatography on silica gel with dichloromethane/methanol mixtures as mobile phases
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CNP(=O)(C)C1CC(=NO1)C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
